1-(2-(Allyloxy)phenyl)ethanol
Description
Properties
IUPAC Name |
1-(2-prop-2-enoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9,12H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKYVPADAPVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Allyloxy)phenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-allyloxybenzaldehyde with a suitable reducing agent to yield the desired alcohol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion to the final product through reduction or other chemical transformations .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Allyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(2-(Allyloxy)phenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Allyloxy)phenyl)ethanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The table below compares 1-(2-(Allyloxy)phenyl)ethanol with structurally related ethanol derivatives:
*Calculated based on molecular formula.
Key Comparisons :
- Functional Groups: Unlike fluorinated analogs (e.g., 1-(2-Fluorophenyl)ethanol), the allyloxy group in the target compound enables cyclization reactions, such as ring-closing metathesis (RCM) to form neoflav-3-enes .
- Reactivity: The benzylic alcohol in this compound is more prone to oxidation compared to non-allylated analogs, facilitating its conversion to ketones or esters .
- Applications: While fluorinated ethanols are used in agrochemicals, allyloxy-substituted derivatives are critical in synthesizing bioactive flavonoids and PROTACs (proteolysis-targeting chimeras) .
Biological Activity
1-(2-(Allyloxy)phenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its allyloxy group attached to a phenol structure, which influences its interaction with biological systems. The presence of the allyloxy moiety may enhance the compound's lipophilicity, thus affecting its membrane permeability and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes, similar to other phenolic compounds.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 0.8 mg/mL | 1.5 mg/mL |
| Candida albicans | 0.3 mg/mL | 0.6 mg/mL |
These results demonstrate the compound's effectiveness against both bacterial and fungal pathogens, highlighting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 12 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:
- Membrane Disruption: Similar to other phenolic compounds, it may insert into lipid bilayers, disrupting membrane integrity and leading to cell death.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways within microbial and cancer cells.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of phenolic compounds related to this compound. The findings suggest that modifications to the hydroxyl group or the length of the alkyl chain can significantly influence both antimicrobial and anticancer activities.
Table 2: Structure-Activity Relationship Insights
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Phenylethanol | Moderate | High |
| Phenol | Low | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(Allyloxy)phenyl)ethanol, and what experimental parameters influence yield?
- The compound can be synthesized via oxidation of 1-(2-(allyloxy)phenyl)but-3-yn-1-ol using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving ~90% yield after purification by silica gel chromatography (EtOAc/hexane) . Key parameters include temperature control to avoid overoxidation and precise stoichiometry of the oxidizing agent. Alternative routes may involve allylation of phenolic intermediates or enzymatic resolution for enantioselective synthesis.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Use NMR (¹H/¹³C) to confirm the allyloxy group (δ ~4.5–5.5 ppm for allylic protons) and hydroxyl resonance (δ ~1.5–2.5 ppm). FT-IR can validate the -OH stretch (~3200–3600 cm⁻¹) and ether C-O-C (~1100 cm⁻¹). Computational methods (DFT) predict physicochemical properties such as pKa (~14.3) and dipole moments, aiding in reactivity studies .
Q. What stability challenges arise during storage or handling of this compound?
- The allyloxy group is prone to hydrolysis under acidic/basic conditions. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition products like 2-(allyloxy)phenol .
Advanced Research Questions
Q. How does the allyloxy moiety influence the compound’s reactivity in transition metal-catalyzed reactions?
- The allyloxy group participates in palladium-catalyzed couplings , such as reactions with isonitriles to form benzofuran derivatives. Coordination of the ether oxygen to Pd(0) facilitates oxidative addition, while the allyl group enables π-allyl intermediates. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity (e.g., DMF) to enhance regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Conflicting NMR/IR results may arise from rotamers or hydrogen bonding. Use variable-temperature NMR to identify dynamic processes. For ambiguous mass spectrometry peaks, employ HRMS-ESI (e.g., m/z 331.17845 [M+H]⁺) and isotopic labeling (e.g., deuterated solvents) to confirm fragmentation pathways .
Q. How can researchers design experiments to probe the compound’s biological activity?
- Screen for antimicrobial or enzyme-inhibitory effects using microplate assays (e.g., MIC against S. aureus). Compare with analogs like 2-phenoxyethanol (known preservative) to assess structure-activity relationships. For cytotoxicity, use MTT assays on mammalian cell lines, noting EC₅₀ values and apoptosis markers .
Q. What computational methods predict the compound’s interaction with biological targets?
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Validate with MD simulations (AMBER/CHARMM) to analyze binding stability. QSAR models trained on logP and polar surface area (PSA ~74 Ų) can prioritize derivatives for synthesis .
Methodological Considerations
- Synthetic Optimization : Balance steric hindrance from the phenyl group with electronic effects of the allyloxy chain during reaction design.
- Data Validation : Cross-reference experimental results with PubChem/DSSTox entries (e.g., DTXSID70396669) to ensure consistency .
- Safety Protocols : Adhere to UN1992 regulations for flammable/toxic liquids during transport, including secondary containment and hazard labeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
